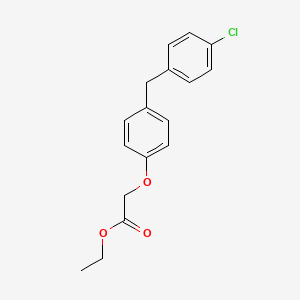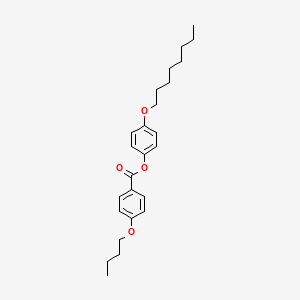
4-(Octyloxy)phenyl 4-butoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Octyloxy)phenyl 4-butoxybenzoate is an organic compound with the molecular formula C25H34O3 It is a type of ester formed from the reaction between 4-(octyloxy)phenol and 4-butoxybenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octyloxy)phenyl 4-butoxybenzoate typically involves the esterification reaction between 4-(octyloxy)phenol and 4-butoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-(Octyloxy)phenyl 4-butoxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base, resulting in the formation of 4-(octyloxy)phenol and 4-butoxybenzoic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and other oxidation products.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are typically employed.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Hydrolysis: 4-(Octyloxy)phenol and 4-butoxybenzoic acid.
Oxidation: Corresponding carboxylic acids and other oxidation products.
Substitution: Substituted aromatic compounds with nitro, halogen, or other functional groups.
Scientific Research Applications
4-(Octyloxy)phenyl 4-butoxybenzoate has several applications in scientific research:
Materials Science: It is used in the development of liquid crystal materials due to its unique molecular structure, which can influence the alignment and properties of liquid crystals.
Pharmaceuticals: The compound is investigated for its potential use in drug delivery systems, where its ester bond can be hydrolyzed to release active pharmaceutical ingredients.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, providing a versatile building block for various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(Octyloxy)phenyl 4-butoxybenzoate largely depends on its chemical structure and the specific application. In drug delivery systems, for example, the ester bond can be hydrolyzed by enzymes or under specific pH conditions, releasing the active drug. The compound’s aromatic rings can also interact with biological targets through π-π stacking or hydrophobic interactions, influencing its activity and efficacy.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenyl 4-butoxybenzoate: Similar in structure but with a benzyloxy group instead of an octyloxy group.
4-(Methoxy)phenyl 4-butoxybenzoate: Contains a methoxy group instead of an octyloxy group.
4-(Octyloxy)phenyl 4-methoxybenzoate: Similar but with a methoxy group on the benzoate moiety.
Uniqueness
4-(Octyloxy)phenyl 4-butoxybenzoate is unique due to its long alkyl chains, which can impart specific physical properties such as increased hydrophobicity and flexibility. These properties make it particularly useful in applications requiring specific molecular interactions and stability.
Properties
CAS No. |
60127-45-9 |
|---|---|
Molecular Formula |
C25H34O4 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(4-octoxyphenyl) 4-butoxybenzoate |
InChI |
InChI=1S/C25H34O4/c1-3-5-7-8-9-10-20-28-23-15-17-24(18-16-23)29-25(26)21-11-13-22(14-12-21)27-19-6-4-2/h11-18H,3-10,19-20H2,1-2H3 |
InChI Key |
RZRYHLDXGUUTEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


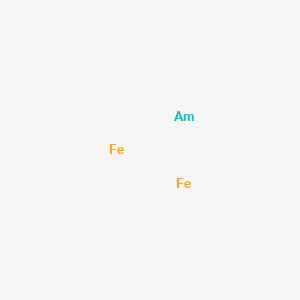
![3-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14622357.png)
![3-[(E)-Methyldiazenyl]heptan-3-ol](/img/structure/B14622364.png)
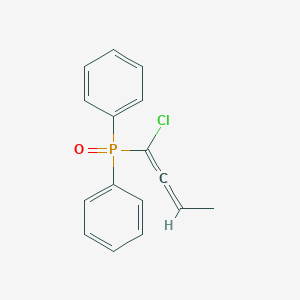
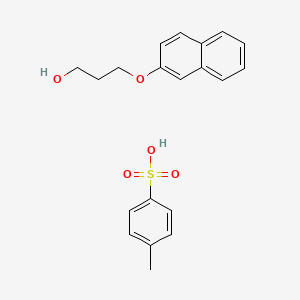
![2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14622389.png)

![N-[(4-Methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide](/img/structure/B14622405.png)
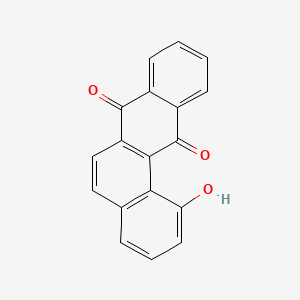

methanone](/img/structure/B14622427.png)
![5-[(4-Methoxyphenyl)methyl]-2-methylpyridine](/img/structure/B14622430.png)
![4-[[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]benzonitrile](/img/structure/B14622432.png)
